2-(3-nitrophenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide
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Overview
Description
2-(3-Nitrophenoxy)-N’-[(E)-(thiophen-2-yl)methylidene]acetohydrazide is a complex organic compound that features both nitrophenoxy and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenoxy)-N’-[(E)-(thiophen-2-yl)methylidene]acetohydrazide typically involves multiple steps. One common route starts with the preparation of 2-(3-nitrophenoxy)acetohydrazide from (3-nitrophenoxy)acetic acid ethyl ester . This intermediate is then reacted with thiophene-2-carbaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenoxy)-N’-[(E)-(thiophen-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like ethanol or methanol are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
2-(3-Nitrophenoxy)-N’-[(E)-(thiophen-2-yl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenoxy)-N’-[(E)-(thiophen-2-yl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenoxy and thiophene groups can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3-Nitrophenoxy)ethanol: Shares the nitrophenoxy group but lacks the thiophene and hydrazide functionalities.
2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine: Contains both nitrophenoxy and thiophene groups but differs in the overall structure and functional groups.
Uniqueness
2-(3-Nitrophenoxy)-N’-[(E)-(thiophen-2-yl)methylidene]acetohydrazide is unique due to its combination of nitrophenoxy, thiophene, and hydrazide groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H11N3O4S |
---|---|
Molecular Weight |
305.31 g/mol |
IUPAC Name |
2-(3-nitrophenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C13H11N3O4S/c17-13(15-14-8-12-5-2-6-21-12)9-20-11-4-1-3-10(7-11)16(18)19/h1-8H,9H2,(H,15,17)/b14-8+ |
InChI Key |
SWXJEAZVBLODEM-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC(=O)N/N=C/C2=CC=CS2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NN=CC2=CC=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
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